1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4/c1-25-13-5-3-12(4-6-13)23-16(20-21-22-23)9-18-17(24)19-11-2-7-14-15(8-11)27-10-26-14/h2-8H,9-10H2,1H3,(H2,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYOEOCMIHSFQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles and synthesizes data from diverse sources to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a tetrazole ring, which are known for their pharmacological properties. The molecular formula is with a molecular weight of approximately 353.38 g/mol.
Anticancer Activity
Research has demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance, compounds containing this scaffold have shown promising results in inhibiting tumor growth in various cancer cell lines. A study reported that related compounds had IC50 values lower than those of established chemotherapeutics such as doxorubicin, indicating potent antitumor activity.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG2 | 2.38 | |
| This compound | HCT116 | 1.54 | |
| Doxorubicin | HepG2 | 7.46 |
The mechanisms of action include the inhibition of the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival pathways. The compound also induces apoptosis as evidenced by annexin V-FITC assays and influences cell cycle regulation.
Antimicrobial Activity
In addition to its anticancer properties, the compound's derivatives have exhibited notable antimicrobial activity against various bacterial strains. The presence of bulky hydrophobic groups in the structure enhances its interaction with microbial membranes, leading to increased efficacy.
Mechanistic Studies
Cell Cycle Analysis : Studies have shown that treatment with the compound leads to G0/G1 phase arrest in cancer cells, which is indicative of its potential to inhibit cell proliferation.
Mitochondrial Pathway Activation : The compound has been linked to the modulation of mitochondrial apoptosis pathways, affecting proteins such as Bax and Bcl-2, which are critical regulators of apoptosis.
Case Studies
A notable case study involved the synthesis and biological evaluation of several derivatives based on the benzo[d][1,3]dioxole framework. In vitro assays revealed that these derivatives not only inhibited cancer cell growth but also demonstrated selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.
Q & A
Basic: What established synthetic routes are available for synthesizing 1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, and what are the critical reaction parameters?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the benzodioxole precursor via cyclization of catechol derivatives (e.g., using formaldehyde) .
- Step 2: Preparation of the tetrazole moiety via condensation of thioamide precursors or cycloaddition reactions with azides .
- Step 3: Coupling of the benzodioxole and tetrazole intermediates using carbodiimides (e.g., EDC or DCC) to form the urea linkage .
Critical Parameters:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity for urea bond formation .
- Temperature: Controlled heating (60–80°C) improves yield while avoiding decomposition .
- Catalysts: Use of bases like K₂CO₃ facilitates deprotonation during coupling steps .
- Purification: Column chromatography or recrystallization (e.g., ethanol/water mixtures) ensures high purity .
Basic: What analytical techniques are most effective for characterizing this compound and confirming its structural integrity?
Answer:
- Spectroscopy:
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak matching theoretical m/z) .
- X-ray Crystallography: Resolves 3D conformation, including dihedral angles between benzodioxole and tetrazole moieties .
Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize this compound's biological efficacy?
Answer:
Methodology:
- Substituent Variation: Synthesize derivatives with modified groups (e.g., replace 4-methoxyphenyl with halogens or alkyl chains) to assess impact on target binding .
- Bioisosteric Replacement: Substitute the tetrazole ring with carboxylic acid or sulfonamide groups to enhance metabolic stability .
- Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction sites (e.g., urea hydrogen-bond donors) .
Experimental Validation:
- In Vitro Assays: Test derivatives against target enzymes (e.g., kinases) to correlate structural changes with IC₅₀ values .
- ADME Profiling: Assess solubility (shake-flask method) and metabolic stability (microsomal assays) to prioritize candidates .
Advanced: What experimental strategies are recommended to elucidate the compound's mechanism of action against biological targets?
Answer:
- Biochemical Assays:
- Enzyme Inhibition: Measure activity in presence of the compound using fluorogenic substrates (e.g., for proteases) .
- Binding Kinetics: Surface plasmon resonance (SPR) quantifies association/dissociation rates with purified targets .
- Cellular Studies:
- siRNA Knockdown: Silence putative targets (e.g., receptors) to confirm functional relevance in cell viability assays .
- Transcriptomics: RNA-seq identifies downstream pathways modulated post-treatment .
- Computational Modeling:
- Molecular Docking: Predict binding modes using AutoDock Vina (e.g., tetrazole interactions with catalytic lysine residues) .
Advanced: How should researchers address contradictions in reported biological activity data across studies?
Answer:
Root Cause Analysis:
- Assay Variability: Reproduce experiments using identical conditions (e.g., cell lines, incubation times) .
- Compound Purity: Verify purity (>95% via HPLC) to exclude confounding effects from impurities .
- Orthogonal Assays: Confirm activity using multiple methods (e.g., enzymatic inhibition + cellular proliferation) .
Statistical Approaches:
- Meta-Analysis: Pool data from independent studies to identify trends (e.g., fixed-effects models) .
- Dose-Response Curves: Calculate EC₅₀ values under standardized conditions to normalize potency comparisons .
Advanced: What strategies are effective for improving the compound's pharmacokinetic properties without compromising activity?
Answer:
Structural Modifications:
- Prodrug Design: Introduce ester groups on the urea moiety to enhance oral bioavailability .
- Lipophilicity Adjustment: Add polar substituents (e.g., hydroxyl groups) to reduce logP and improve solubility .
Formulation Strategies:
- Nanoparticle Encapsulation: Use PLGA nanoparticles to prolong half-life and target-specific delivery .
- Co-Crystallization: Co-formulate with cyclodextrins to stabilize the compound in physiological pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
